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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the magnetic ground state of chromium nickel
oxide (Cr2NiO4), also known as nickel chromite (NiCr2O4), validated through first-principles

theoretical calculations and experimental data. The complex magnetic nature of this spinel

material, arising from the interplay of different magnetic ions and their geometric arrangement,

makes it a subject of significant research interest. Understanding its magnetic ground state is

crucial for its potential applications in various technological fields.

Unraveling the Magnetic Complexity of NiCr2O4
Nickel chromite (NiCr2O4) crystallizes in a normal spinel structure where Ni²⁺ ions occupy the

tetrahedral (A) sites and Cr³⁺ ions occupy the octahedral (B) sites. The magnetic interactions

between these ions lead to a complex magnetic ordering. Experimental studies, primarily using

neutron diffraction, have revealed a multi-stage magnetic transition. At higher temperatures,

NiCr2O4 is paramagnetic. Upon cooling, it first enters a ferrimagnetic (FiM) state, followed by

the emergence of a transverse antiferromagnetic (AFM) component at a lower temperature,

resulting in a canted magnetic structure.[1]

First-principles calculations, particularly those employing density functional theory (DFT) with a

Hubbard U correction (DFT+U) to account for strong electron correlations, have been

instrumental in theoretically validating this experimental picture. These computational studies

determine the most stable magnetic configuration by calculating and comparing the energies of
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various possible magnetic orderings, such as ferromagnetic (FM), antiferromagnetic (AFM),

and ferrimagnetic (FiM).

Comparison of Theoretical and Experimental Data
The following table summarizes the key quantitative data from a systematic first-principles

study on the ACr2O4 (A = Mn, Fe, Co, Ni) series and experimental findings for NiCr2O4. The

theoretical calculations of magnetic exchange parameters provide insight into the nature and

strength of the magnetic interactions, which ultimately determine the ground state.

Parameter
Theoretical (First-
Principles)

Experimental

Magnetic Ground State

Predicted to be a complex

non-collinear ferrimagnetic

structure based on calculated

exchange interactions.

Confirmed as a ferrimagnetic

ordering with a superimposed

transverse antiferromagnetic

component at low

temperatures.[1]

Magnetic Transition

Temperature (Ferrimagnetic)
Calculated Tc ~ 85 K ~65 - 74 K[1]

Magnetic Transition

Temperature

(Antiferromagnetic component)

- ~31 K[1]

Calculated Magnetic Exchange

Parameters (meV)

JNi-Cr: -1.36, JCr-Cr: -2.45,

JNi-Ni: 0.27
-

Lattice Parameter (Å) a = 8.313 a = 8.316

Note: The theoretical data is sourced from the DFT+U study by Das and Ghosh (2015), which

provides a systematic analysis of the ACr2O4 spinel series.[2]

Experimental and Computational Methodologies
A robust understanding of the magnetic ground state of NiCr2O4 is achieved by combining

experimental verification with theoretical predictions.
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Experimental Protocol: Neutron Diffraction
Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline

materials.[3] The experimental workflow typically involves:

Sample Preparation: A polycrystalline or single-crystal sample of NiCr2O4 is synthesized and

characterized for phase purity.

Neutron Beam Exposure: The sample is placed in a neutron beam, and the diffraction

pattern is collected at various temperatures.

Data Analysis: The positions and intensities of the magnetic Bragg peaks in the diffraction

pattern are analyzed to determine the arrangement of magnetic moments in the crystal

lattice. This allows for the identification of the magnetic ordering (e.g., ferrimagnetic,

antiferromagnetic) and the direction of the magnetic moments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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